molecular formula C13H16O2S B14382290 Cyclohexylidenemethanesulfonylbenzene CAS No. 90020-44-3

Cyclohexylidenemethanesulfonylbenzene

Katalognummer: B14382290
CAS-Nummer: 90020-44-3
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: DWBHPXYXLLTGQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexylidenemethanesulfonylbenzene is an organic compound characterized by the presence of a cyclohexylidene group attached to a methanesulfonylbenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylidenemethanesulfonylbenzene typically involves the reaction of cyclohexylidene compounds with methanesulfonylbenzene derivatives. One common method includes the use of cyclohexylidene chloride and methanesulfonylbenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexylidenemethanesulfonylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylmethanesulfonylbenzene.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Amines, thiols, basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexylmethanesulfonylbenzene.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclohexylidenemethanesulfonylbenzene has found applications in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of cyclohexylidenemethanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclohexylidenemethanesulfonylbenzene can be compared with other similar compounds, such as:

    Cyclohexylmethanesulfonylbenzene: Lacks the double bond present in this compound, leading to different reactivity and properties.

    Methanesulfonylbenzene: Does not contain the cyclohexylidene group, resulting in distinct chemical behavior and applications.

Uniqueness: this compound’s unique structural features, such as the presence of both cyclohexylidene and methanesulfonyl groups, contribute to its distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Eigenschaften

CAS-Nummer

90020-44-3

Molekularformel

C13H16O2S

Molekulargewicht

236.33 g/mol

IUPAC-Name

cyclohexylidenemethylsulfonylbenzene

InChI

InChI=1S/C13H16O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-11H,1,3-4,7-8H2

InChI-Schlüssel

DWBHPXYXLLTGQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CS(=O)(=O)C2=CC=CC=C2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.